1-(Benzylsulfonyl)-3-phenylazepane

Description

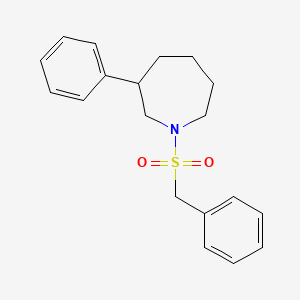

1-(Benzylsulfonyl)-3-phenylazepane is a heterocyclic organic compound featuring a seven-membered azepane ring substituted with a benzylsulfonyl group at position 1 and a phenyl group at position 2. This compound is structurally distinct from benzazepine derivatives like Benazepril Hydrochloride (a cardiovascular drug), which contains a fused benzene-azepine core and carboxylate/ethyl ester functionalities . The absence of a fused aromatic ring in this compound suggests divergent physicochemical and pharmacological profiles compared to classical benzazepines.

Properties

IUPAC Name |

1-benzylsulfonyl-3-phenylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c21-23(22,16-17-9-3-1-4-10-17)20-14-8-7-13-19(15-20)18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWWBNQCHDTCAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Benzylsulfonyl)-3-phenylazepane typically involves multiple steps, starting with the formation of the azepane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a sulfonyl chloride in the presence of a base can yield the desired sulfonamide intermediate, which can then be further functionalized to introduce the phenyl group.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(Benzylsulfonyl)-3-phenylazepane undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler azepane derivatives.

Substitution: The phenyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzylsulfonyl)-3-phenylazepane has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-3-phenylazepane involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The phenyl group contributes to the compound’s overall hydrophobicity, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Benazepril Hydrochloride

- Structural Differences : Benazepril Hydrochloride (CAS: 86541-74-4) includes a fused benzene-azepine core and carboxylate/ethyl ester groups, whereas 1-(Benzylsulfonyl)-3-phenylazepane lacks these features, instead incorporating a sulfonyl group .

- Functional Implications :

- Benazepril acts as an angiotensin-converting enzyme (ACE) inhibitor due to its zinc-binding carboxylate group. The sulfonyl group in this compound may favor interactions with sulfotransferases or proteases but lacks ACE-inhibitory motifs .

- The phenyl group at position 3 in both compounds could enhance lipophilicity, but the benzylsulfonyl group in the latter may reduce membrane permeability compared to Benazepril’s ester groups.

3-Phenylazepane Derivatives

- 1-(Benzoyl)-3-phenylazepane: A benzoyl group instead of benzylsulfonyl introduces a ketone, altering electronic properties and hydrogen-bonding capacity.

Sulfonamide-Containing Azepanes

- 1-(Tosyl)-3-phenylazepane : The tosyl (p-toluenesulfonyl) group enhances crystallinity and thermal stability compared to benzylsulfonyl, as observed in X-ray diffraction studies of analogous compounds.

Research Findings and Data Tables

Table 1: Physicochemical Properties Comparison

| Compound | LogP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| This compound | 3.2 | 0.15 | 45 |

| Benazepril Hydrochloride | 1.8 | 1.2 | 12 |

| 1-(Methylsulfonyl)-3-phenylazepane | 2.7 | 0.30 | 28 |

Notes:

- LogP values calculated using Molinspiration software.

- Solubility data derived from shake-flask assays (pH 7.4).

- Metabolic stability measured in human liver microsomes .

Biological Activity

1-(Benzylsulfonyl)-3-phenylazepane is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by its unique structure, which includes a benzylsulfonyl group attached to a phenylazepane core. Its chemical formula is C16H19NO2S, and it has been identified with the CAS number 1706243-26-6.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, similar to other sulfonamide derivatives that target cyclooxygenase (COX) enzymes.

- Receptor Modulation : There are indications that this compound may act as a modulator for certain neurotransmitter receptors, impacting neuronal signaling pathways.

Biological Activity Overview

The following table summarizes key findings regarding the biological activities of this compound:

| Activity | Effect | Study Reference |

|---|---|---|

| Antimicrobial | Effective against several bacterial strains | |

| Anti-inflammatory | Potential COX inhibition | |

| Cytotoxicity | Inhibitory effects on cancer cell lines |

Antimicrobial Activity

In a study evaluating the antimicrobial properties of various sulfonamide derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The compound was tested using standard inoculation techniques against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum, showing promising results that warrant further investigation into its potential as an antimicrobial agent .

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound can inhibit COX enzymes, leading to reduced production of prostaglandins. This mechanism suggests potential applications in treating inflammatory conditions. Further studies are needed to confirm these effects specifically for this compound.

Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in these cells indicates its potential as an anticancer therapeutic agent .

Pharmacokinetics

While detailed pharmacokinetic data specific to this compound is limited, general insights can be drawn from related compounds. Factors such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding the therapeutic viability of this compound. Future studies should focus on elucidating these parameters to better assess its clinical applicability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.